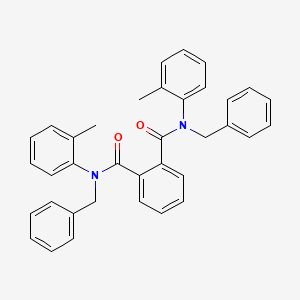
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide: is an organic compound with a complex structure, characterized by the presence of benzyl and methylphenyl groups attached to a phthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide typically involves the reaction of phthalic anhydride with benzylamine and 2-methylphenylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The mixture is heated to promote the formation of the amide bonds, resulting in the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural rigidity and stability.
Mechanism of Action
The mechanism by which N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amide groups facilitate interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N~1~,N~2~-dibenzylphthalamide: Lacks the methylphenyl groups, resulting in different chemical properties and reactivity.
N~1~,N~2~-bis(2-methylphenyl)phthalamide: Lacks the benzyl groups, affecting its binding affinity and selectivity.
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(4-methylphenyl)phthalamide: Similar structure but with methyl groups in different positions, leading to variations in steric and electronic effects.
Uniqueness: N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide is unique due to the combination of benzyl and 2-methylphenyl groups, which confer specific steric and electronic properties
Properties
CAS No. |
197961-06-1 |
|---|---|
Molecular Formula |
C36H32N2O2 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
1-N,2-N-dibenzyl-1-N,2-N-bis(2-methylphenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C36H32N2O2/c1-27-15-9-13-23-33(27)37(25-29-17-5-3-6-18-29)35(39)31-21-11-12-22-32(31)36(40)38(26-30-19-7-4-8-20-30)34-24-14-10-16-28(34)2/h3-24H,25-26H2,1-2H3 |
InChI Key |
OBGMNHLTWGFUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


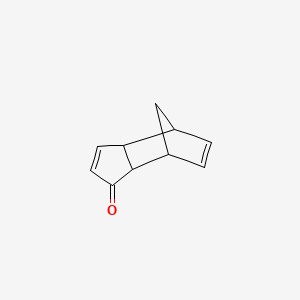
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)

![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)
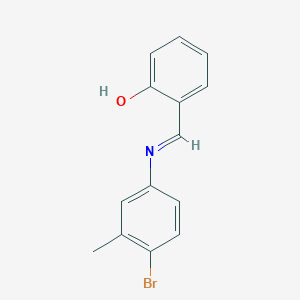
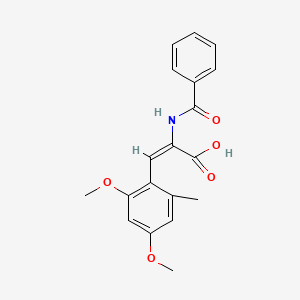

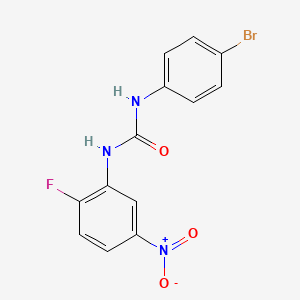
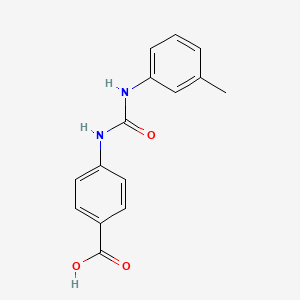

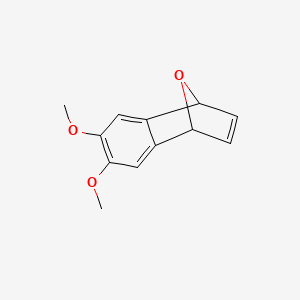

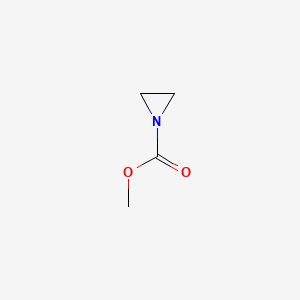
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)
